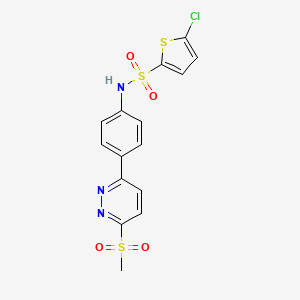
5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research has explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, like 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide, for their potential use as antibacterial agents. The study by Azab, Youssef, and El-Bordany (2013) focused on the synthesis of various derivatives and their testing for antibacterial activity, with several compounds showing high activities [M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013].
Anticonvulsant and Cerebrovasodilatory Effects
Barnish et al. (1981) described a series of sulfonamides, including derivatives of 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide, exhibiting anticonvulsant activities and cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. Their study highlighted one particular analogue with significant anticonvulsant properties and the ability to selectively increase cerebral blood flow [I. T. Barnish et al., 1981].
Antimicrobial Activity
El‐Emary, Al-muaikel, and Moustafa (2002) conducted research on synthesizing new heterocycles based on a related sulfonamide structure and evaluated their antimicrobial activities. Their findings contribute to the understanding of the potential use of these compounds in antimicrobial applications [T. El‐Emary, N. Al-muaikel, & O. S. Moustafa, 2002].
Potential in Nonlinear Optics
Chou et al. (1996) explored the synthesis of thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors, which are related to 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide. These compounds have shown potential in nonlinear optical applications due to their efficient second-order optical nonlinearities, high thermal stability, and good transparency [S. Chou et al., 1996].
Antitumor and Antibacterial Agents
The research by Hafez, Alsalamah, and El-Gazzar (2017) involved synthesizing novel derivatives of thiophene and thieno[3,2-d]pyrimidine, which are structurally related to 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide. These compounds were tested for their in vitro antitumor and antibacterial activities, showing promising results against various cancer cell lines and bacterial strains [H. Hafez, S. A. Alsalamah, & A. B. A. El-Gazzar, 2017].
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S3/c1-25(20,21)14-8-6-12(17-18-14)10-2-4-11(5-3-10)19-26(22,23)15-9-7-13(16)24-15/h2-9,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNZQJQRDNWNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2646020.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2646021.png)
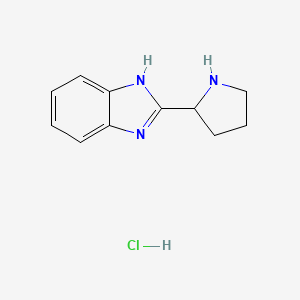
![3-((4-bromophenyl)sulfonyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2646024.png)
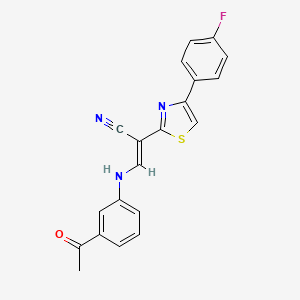
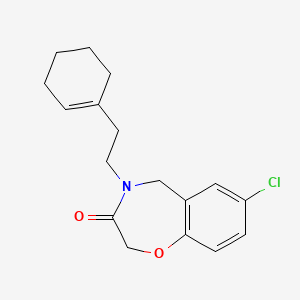
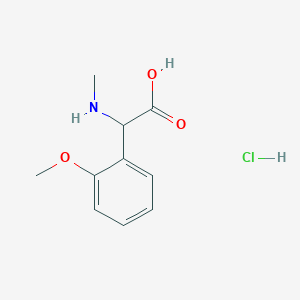
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2646029.png)
![2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2646031.png)
![1-(4-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2646032.png)
![N-cyclohexyl-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2646036.png)
![1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol](/img/structure/B2646038.png)
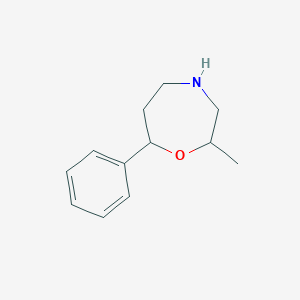
![4-tert-butyl-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2646041.png)